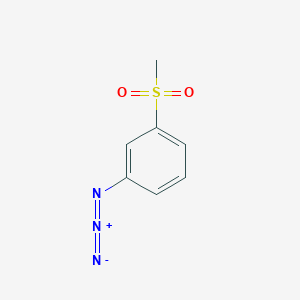

1-Azido-3-methylsulfonylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Azido-3-methylsulfonylbenzene is an organic compound characterized by the presence of an azide group (-N₃) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring

Vorbereitungsmethoden

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-chloro-3-methylsulfonylbenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually involve moderate temperatures to ensure the efficient formation of the azide compound.

Industrial production methods for this compound are not widely documented, but the principles of organic synthesis and scale-up processes would apply, ensuring the safe handling of azides due to their potential explosiveness.

Analyse Chemischer Reaktionen

1-Azido-3-methylsulfonylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes under copper-catalyzed conditions.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Click Chemistry:

1-Azido-3-methylsulfonylbenzene is a valuable building block in click chemistry, particularly in the synthesis of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is notable for its mild conditions and high selectivity, allowing for the rapid formation of stable triazole rings from terminal alkynes and azides. The triazole products exhibit enhanced stability and biological activity, making them suitable for pharmaceutical applications .

Functionalization:

The azide group in this compound allows for diverse functionalization reactions. It can react with various nucleophiles and electrophiles, facilitating the introduction of different functional groups onto the benzene ring. This reactivity is crucial for developing complex organic molecules and pharmaceuticals .

Medicinal Chemistry

Potential COX-2 Inhibitor:

Research indicates that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Biological Activity:

The compound's unique structure enables it to interact with biological systems effectively. Studies have shown that azides can serve as "masked" amines, which can be selectively released under certain conditions, allowing for targeted drug delivery systems .

Case Study 1: Click Chemistry Applications

A study highlighted the use of this compound in synthesizing triazole-based compounds that demonstrated increased metabolic stability and binding affinity in radiopharmaceutical applications. The incorporation of the triazole unit improved renal uptake in murine models, showcasing its potential in drug design .

Case Study 2: Functional Group Compatibility

Another research effort focused on the compatibility of aryl azides like this compound in various cross-coupling reactions. The study demonstrated high yields when reacting with organoboron compounds, emphasizing its utility in synthesizing complex organic frameworks .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-Azido-4-methylbenzene | C₇H₈N₄S | Azide at para position; useful in click chemistry |

| Benzene sulfonyl azides | Varies | Sulfonyl group influences reactivity |

| 1-Azido-3-methylbenzene | C₇H₈N₄S | Azide at meta position; altered electronic effects |

Wirkmechanismus

The mechanism by which 1-Azido-3-methylsulfonylbenzene exerts its effects is primarily through the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making it a versatile functional group in organic synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Azido-3-methylsulfonylbenzene can be compared to other azido-substituted benzene derivatives, such as 1-azido-4-methylsulfonylbenzene and 1-azido-2-methylsulfonylbenzene. These compounds share similar reactivity due to the presence of the azide group but differ in the position of the substituents on the benzene ring, which can influence their chemical behavior and applications .

Biologische Aktivität

1-Azido-3-methylsulfonylbenzene (CAS No. 954147-02-5) is an organic compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O2S |

| Molecular Weight | 188.21 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents like DMSO |

The biological activity of this compound is primarily attributed to its azide group and methylsulfonyl moiety. The azide group can undergo bioorthogonal reactions, making it a valuable tool for labeling biomolecules or as a precursor for further chemical modifications.

- Bioorthogonal Chemistry : The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the study of biological processes in living systems.

- Enzyme Inhibition : The sulfonyl group may interact with nucleophilic residues in enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

- Inflammation Modulation : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity Assessment :

- In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation.

-

Inflammatory Response Modulation :

- Research focusing on the compound's impact on macrophage activation showed that it reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) when exposed to lipopolysaccharide (LPS), suggesting its role in inflammation regulation.

Synthesis

The synthesis of this compound can be achieved via several methods:

- Starting Materials : The synthesis typically begins with commercially available 3-methylsulfonylbenzoic acid.

- Reagents Used : Sodium azide is commonly employed to introduce the azide functional group through nucleophilic substitution reactions.

- Reaction Conditions : The reaction is usually conducted under controlled temperatures and conditions to ensure high yield and purity.

Eigenschaften

IUPAC Name |

1-azido-3-methylsulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-13(11,12)7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEONILMJOONME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.